3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with appropriate alkylating agents under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: It can undergo substitution reactions, particularly at the C-3 position, to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, and receptors, such as serotonin receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-ethyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Ethyl-6-methyl-8-butyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Propyl-6-methyl-8-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3 |
InChI Key |
YSYFIPILSOKKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC |
Origin of Product |
United States |
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